7-Chloro-2-ethyl-2H-1,4-benzothiazin-3(4H)-one
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Overview
Description
7-Chloro-2-ethyl-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound containing a benzothiazine ring. Compounds of this class are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-ethyl-2H-1,4-benzothiazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by cyclization in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce alkyl or acyl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-2-ethyl-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets. This might include binding to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2H-1,4-benzothiazin-3(4H)-one: Lacks the chlorine substituent.
7-Chloro-2-methyl-2H-1,4-benzothiazin-3(4H)-one: Has a methyl group instead of an ethyl group.
7-Chloro-2-ethyl-2H-1,4-benzoxazin-3(4H)-one: Contains an oxygen atom instead of sulfur.
Uniqueness
The presence of the chlorine and ethyl groups in 7-Chloro-2-ethyl-2H-1,4-benzothiazin-3(4H)-one may confer unique chemical and biological properties, such as increased lipophilicity or enhanced binding affinity to specific targets.
Properties
CAS No. |
89569-19-7 |
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Molecular Formula |
C10H10ClNOS |
Molecular Weight |
227.71 g/mol |
IUPAC Name |
7-chloro-2-ethyl-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C10H10ClNOS/c1-2-8-10(13)12-7-4-3-6(11)5-9(7)14-8/h3-5,8H,2H2,1H3,(H,12,13) |
InChI Key |
MKJNRKNUJQAFPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC2=C(S1)C=C(C=C2)Cl |
Origin of Product |
United States |
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